molecular formula C22H23NO4S2 B14195504 Phenyl 5-amino-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate CAS No. 832726-71-3

Phenyl 5-amino-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate

Cat. No.: B14195504
CAS No.: 832726-71-3
M. Wt: 429.6 g/mol
InChI Key: AKKQVIWURUETGX-UHFFFAOYSA-N
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Description

Bicyclo[3.3.1]nonane-3-carbonyl chloride: is a bicyclic organic compound with a unique structure that makes it an interesting subject for chemical research. This compound is part of the bicyclo[3.3.1]nonane family, which is known for its stability and rigidity. The carbonyl chloride functional group attached to the bicyclic structure adds to its reactivity, making it useful in various chemical reactions and applications.

Phenyl 5-amino-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate: is an aromatic compound with a complex structure that includes amino, butoxy, sulfanyl, and sulfonate groups

Preparation Methods

Bicyclo[3.3.1]nonane-3-carbonyl chloride

Phenyl 5-amino-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate

Chemical Reactions Analysis

Bicyclo[3.3.1]nonane-3-carbonyl chloride

  • Types of Reactions

    • This compound undergoes nucleophilic substitution reactions due to the presence of the carbonyl chloride group.
    • It can also participate in cycloaddition reactions, leveraging the strained bicyclic structure.
  • Common Reagents and Conditions

    • Nucleophiles such as amines, alcohols, and thiols are commonly used in substitution reactions.
    • Reactions are typically carried out under mild conditions to prevent side reactions.
  • Major Products

    • Substitution reactions yield a variety of derivatives, including amides, esters, and thioesters.

Phenyl 5-amino-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate

Scientific Research Applications

Bicyclo[3.3.1]nonane-3-carbonyl chloride

Phenyl 5-amino-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate

    Chemistry: Employed in the synthesis of advanced materials and polymers.

    Biology: Studied for its potential as a bioactive compound.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

Bicyclo[3.3.1]nonane-3-carbonyl chloride

  • The compound exerts its effects through nucleophilic substitution reactions, where the carbonyl chloride group is replaced by various nucleophiles.
  • The bicyclic structure provides rigidity and stability, influencing the reactivity and selectivity of the compound.

Phenyl 5-amino-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate

Comparison with Similar Compounds

Bicyclo[3.3.1]nonane-3-carbonyl chloride

  • Compared to other bicyclic compounds, bicyclo[3.3.1]nonane-3-carbonyl chloride is unique due to its carbonyl chloride functional group, which enhances its reactivity.
  • Similar compounds include bicyclo[2.2.1]heptane derivatives, which have different structural and reactivity profiles.

Phenyl 5-amino-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate

  • This compound is distinct from other aromatic sulfonates due to the presence of the butoxy and sulfanyl groups, which impart unique properties.
  • Similar compounds include phenyl sulfonates with different substituents, which may have varying biological and chemical activities.

Properties

CAS No.

832726-71-3

Molecular Formula

C22H23NO4S2

Molecular Weight

429.6 g/mol

IUPAC Name

phenyl 5-amino-2-(4-butoxyphenyl)sulfanylbenzenesulfonate

InChI

InChI=1S/C22H23NO4S2/c1-2-3-15-26-18-10-12-20(13-11-18)28-21-14-9-17(23)16-22(21)29(24,25)27-19-7-5-4-6-8-19/h4-14,16H,2-3,15,23H2,1H3

InChI Key

AKKQVIWURUETGX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)SC2=C(C=C(C=C2)N)S(=O)(=O)OC3=CC=CC=C3

Origin of Product

United States

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